molecular formula C20H20O7 B14225435 5,7,2',4',6'-Pentamethoxyflavone CAS No. 502633-20-7

5,7,2',4',6'-Pentamethoxyflavone

Cat. No.: B14225435
CAS No.: 502633-20-7
M. Wt: 372.4 g/mol
InChI Key: BZDNMWJCXMJWNR-UHFFFAOYSA-N
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Description

5,7,2',4',6'-Pentamethoxyflavone is a polymethoxyflavone (PMF) with five methoxy (-OCH₃) groups positioned at carbons 5 and 7 on the A-ring and 2', 4', and 6' on the B-ring. PMFs are predominantly found in Citrus species and other medicinal plants, where their bioactivity is strongly influenced by methoxy group positioning .

Properties

CAS No.

502633-20-7

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

5,7-dimethoxy-2-(2,4,6-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C20H20O7/c1-22-11-7-15(25-4)20(16(8-11)26-5)18-10-13(21)19-14(24-3)6-12(23-2)9-17(19)27-18/h6-10H,1-5H3

InChI Key

BZDNMWJCXMJWNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=C(C=C(C=C3OC)OC)OC

Origin of Product

United States

Preparation Methods

The Chalcone Route

The chalcone pathway represents one of the most versatile and widely employed methods for synthesizing methoxylated flavones. This approach typically involves a two-step sequence:

  • Aldol condensation between an appropriately substituted 2'-hydroxyacetophenone and methoxylated benzaldehyde derivatives to form a 2'-hydroxychalcone intermediate
  • Oxidative cyclization of the chalcone to form the flavone core structure

For 5,7,2',4',6'-pentamethoxyflavone synthesis, this would require starting with appropriately methoxylated precursors or introducing the methoxy groups at specific synthetic stages. The oxidation of 2'-hydroxy-2,4,5,4',6'-pentamethoxychalcone has been reported to yield the corresponding 3-hydroxyflavone derivative, suggesting that controlled oxidation conditions could potentially lead to our target compound.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman method offers a powerful alternative approach for synthesizing methoxylated flavones with controlled substitution patterns. This method involves:

  • Acylation of a suitably substituted 2-hydroxyacetophenone with an aroyl chloride
  • Base-catalyzed intramolecular rearrangement to form a β-diketone
  • Acid-catalyzed cyclodehydration to produce the flavone skeleton

This methodology has been successfully applied to the synthesis of various partially O-methylated, heptasubstituted flavones, which are structurally similar to our target compound.

Direct Cyclization Methods

Several direct cyclization approaches have been developed for flavone synthesis, including:

  • Allan-Robinson synthesis utilizing anhydrides
  • Vilsmeier-Haack reaction for introducing formyl groups followed by cyclization
  • Microwave-assisted synthesis for enhanced efficiency

Specific Synthetic Methodologies for 5,7,2',4',6'-Pentamethoxyflavone

Synthesis via Chalcone Intermediates

The synthesis of 5,7,2',4',6'-pentamethoxyflavone can be approached through chalcone intermediates, adapting protocols described for similar compounds. Significant insights come from studies involving the synthesis of methoxylated chalcones and their conversion to flavones.

The initial preparation of the chalcone intermediate can be accomplished using the following procedure:

1. Add 2'-hydroxyacetophenone (8.2 mmol), dried tetrahydrofuran (20.0 mL), and sodium hydride (24.7 mmol) to a round-bottom reactor with a stir bar.
2. Stir at room temperature for 10 minutes under nitrogen atmosphere.
3. Add the appropriately methoxylated benzaldehyde dropwise and continue stirring.
4. Monitor reaction progress by thin-layer chromatography.

This approach, adapted from established chalcone synthesis protocols, must use appropriately methoxylated starting materials to achieve the desired substitution pattern.

The subsequent oxidative cyclization can be performed using alkaline hydrogen peroxide or iodine-mediated cyclization, as demonstrated in the synthesis of similar pentamethoxyflavones. The Alternative AFO (Algar-Flynn-Oyamada) procedure has proven successful in oxidizing structurally similar 2'-hydroxy-2,4,5,4',6'-pentamethoxychalcone, suggesting its potential applicability to our target compound.

Table 1. Reaction conditions for chalcone formation and cyclization

Reaction Step Reagents Temperature (°C) Duration Solvent Expected Yield
Chalcone formation 2'-hydroxyacetophenone, substituted benzaldehyde, NaOH or KOH 25-30 6-24 h Ethanol/Water 70-85%
Oxidative cyclization Chalcone, H2O2, NaOH 0-5 initially, then 25 4-6 h Methanol 60-80%
Iodine cyclization Chalcone, I2 80-120 2-4 h DMSO 65-75%

Synthesis via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement offers an alternative route with potentially higher regioselectivity. A synthetic approach for 5,7,2',4',6'-pentamethoxyflavone could be adapted from methodologies used for structurally similar flavones.

A general procedure would involve:

1. React a methoxylated 2-hydroxyacetophenone with an appropriately substituted benzoyl chloride in acetone with potassium carbonate to form the ester.
2. Subject the ester to base-catalyzed rearrangement using potassium hydroxide or t-butoxide to form the β-diketone.
3. Perform acid-catalyzed cyclization using sulfuric acid or glacial acetic acid to obtain the flavone skeleton.
4. If necessary, introduce additional methoxy groups through selective methylation.

Studies on similar flavones have shown that this method can provide good yields and regioselectivity. For instance, 6,5'-dihydroxy-3,5,7,2',4'-pentamethoxyflavone, which has a similar substitution pattern, has been successfully synthesized using this approach.

Table 2. Baker-Venkataraman rearrangement conditions

Reaction Step Reagents Temperature (°C) Duration Solvent Expected Yield
Ester formation 2-hydroxyacetophenone derivative, benzoyl chloride, K2CO3 50-60 4-6 h Acetone 75-90%
Rearrangement Ester, KOH or t-BuOK 25-40 3-5 h Pyridine or DMF 70-85%
Cyclization β-diketone, H2SO4 or AcOH 70-90 1-3 h Acetic acid 65-80%

Synthesis from Dihydroxyflavone Precursors

Another approach involves starting with dihydroxyflavone precursors and introducing methoxy groups through selective methylation. A patent describes a method for synthesizing 5,7-dihydroxyflavone that could serve as a foundation:

1. React methyl acetoacetate with benzoyl chloride in the presence of a condensing agent like sodium hydroxide.
2. Perform selective hydrolysis using ammonium chloride solution to remove acetyl groups.
3. React the obtained ethyl benzoylacetate with phloroglucinol under heating and vacuum conditions (152-156°C).
4. Purify the crude product with dimethylformamide and alcohol mixture to obtain 5,7-dihydroxyflavone.

Following this, selective methylation of the hydroxyl groups and introduction of methoxy groups at positions 2', 4', and 6' could yield 5,7,2',4',6'-pentamethoxyflavone.

The methylation process typically involves using dimethyl sulfate or methyl iodide with a base such as potassium carbonate in acetone or dimethylformamide. A patent describes methylation conditions that could be adapted:

Combine the hydroxyflavone (100 kg), dimethylformamide (75 kg), anhydrous potassium carbonate (76 kg), and the methylating agent (e.g., methyl bromide) and heat at 75-95°C for 2 hours.

This approach has been reported to yield methylated flavones with high purity (>99%).

Table 3. Conditions for synthesis from dihydroxyflavone precursors

Reaction Step Reagents Temperature (°C) Duration Solvent Expected Yield
Formation of ethyl benzoylacetate Methyl acetoacetate, benzoyl chloride, NaOH 5-10 5-8 h Water 90-95%
Cyclization with phloroglucinol Ethyl benzoylacetate, phloroglucinol 152-156 6 h None (vacuum) 75-80%
Methylation Hydroxyflavone, methylating agent, K2CO3 75-95 2-3 h DMF 85-95%

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient approach for flavonoid preparation, offering advantages such as shorter reaction times and potentially higher yields. This methodology could be adapted for 5,7,2',4',6'-pentamethoxyflavone synthesis:

  • Microwave-assisted chalcone formation using appropriately methoxylated precursors
  • Microwave-assisted cyclization to form the flavone structure

Research on similar flavonoids indicates that microwave irradiation can facilitate the isomerization of 2'-hydroxychalcones into flavanones, which could be further oxidized to flavones.

Purification and Characterization

Purification Methods

Purification of 5,7,2',4',6'-pentamethoxyflavone can be achieved through various techniques, with the choice dependent on scale and available resources:

Table 4. Purification methods for pentamethoxyflavones

Purification Method Conditions Solvents Expected Purity Reference
Recrystallization Dissolve crude product in minimum hot solvent, cool slowly Ethanol, methanol, or acetone-methanol mixtures >95%
Column chromatography Silica gel, gradient elution CHCl3:MeOH (from 100:1 to 1:1) >98%
Solid-phase extraction Load sample onto SPE cartridge, elute with methanol 100% methanol >95%

Crystallization from acetone-methanol has been reported to yield high-purity transparent yellow rhombic crystals of similar methoxylated flavones.

Characterization Data

Characterization of 5,7,2',4',6'-pentamethoxyflavone should include spectroscopic analysis to confirm structure and purity:

Table 5. Expected spectroscopic data for 5,7,2',4',6'-pentamethoxyflavone

Analytical Technique Expected Characteristics Notes
1H NMR δ 3.80-3.95 (s, 5×OCH3), 6.35-7.00 (aromatic protons), 6.50-6.60 (H-3) Methoxy signals typically appear as singlets between δ 3.7-4.0
13C NMR δ 55-57 (OCH3), 90-130 (aromatic C), 160-180 (C=O) Characteristic carbonyl signal around δ 175-180
MS m/z 372 [M]+ (100%), m/z 357 [M-CH3]+ Base peak commonly represents the molecular ion
IR 1600-1650 cm-1 (C=O), 1590-1610 cm-1 (aromatic) Strong carbonyl absorption characteristic of flavones

Based on data from similar pentamethoxyflavones, the 1H NMR would be expected to show five singlets for the methoxy groups in the range of δ 3.80-3.95, with aromatic protons appearing in the range of δ 6.35-7.00.

Optimization Parameters and Reaction Conditions

Temperature and Time Optimization

Reaction temperature and duration are critical parameters that significantly impact yield and product purity:

Table 6. Optimal temperature and time conditions

Synthetic Approach Reaction Step Optimal Temperature (°C) Optimal Duration Reference
Chalcone route Aldol condensation 25-30 6-24 h
Chalcone route Oxidative cyclization 60-80 2-4 h
Baker-Venkataraman Ester formation 50-60 3-5 h
Baker-Venkataraman Cyclization 80-100 1-2 h
Methylation Introduction of methoxy groups 75-95 2-3 h

Solvent and Catalyst Selection

The choice of solvent and catalyst can dramatically affect reaction efficiency and selectivity:

Table 7. Recommended solvents and catalysts

Synthetic Approach Reaction Step Preferred Solvents Preferred Catalysts Reference
Chalcone route Aldol condensation Ethanol, methanol, water NaOH, KOH, piperidine
Chalcone route Oxidative cyclization Methanol, DMSO H2O2/NaOH, I2, TBHP
Baker-Venkataraman Rearrangement Pyridine, DMF KOH, t-BuOK
Baker-Venkataraman Cyclization Acetic acid, formic acid H2SO4, p-TsOH
Direct cyclization Ring closure Isopropanol, DMF Morpholine, piperidine
Methylation Methoxy introduction DMF, acetone K2CO3

Yield Optimization Strategies

Several strategies can be employed to maximize yields:

  • Starting Material Purity : Using high-purity starting materials can significantly improve yields. For instance, in the synthesis of methoxylated flavones, the purity of the methoxylated benzaldehydes and acetophenones is crucial.

  • Reaction Monitoring : Close monitoring by thin-layer chromatography can help determine optimal reaction endpoints.

  • Controlled Addition : The slow addition of reagents, particularly bases like sodium hydride, has been shown to improve yield and reduce side reactions.

  • Anhydrous Conditions : Maintaining anhydrous conditions, especially during methylation reactions, can prevent unwanted hydrolysis.

  • Temperature Control : Precise temperature control, particularly during oxidative cyclization, can prevent over-oxidation and formation of unwanted byproducts.

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

Table 8. Comparative analysis of synthetic approaches

Synthetic Method Typical Overall Yield Number of Steps Reaction Time Scalability Reference
Chalcone route 45-65% 3-4 2-3 days Good ,
Baker-Venkataraman 40-60% 4-5 2-3 days Moderate ,
Direct cyclization 60-75% 2-3 1-2 days Excellent
From dihydroxyflavone 30-50% 5-6 3-4 days Moderate
Microwave-assisted 50-70% 2-3 4-8 hours Limited

Advantages and Limitations

Each synthetic approach has distinct advantages and limitations that should be considered when selecting a method:

Table 9. Advantages and limitations of different synthetic approaches

Synthetic Method Advantages Limitations Reference
Chalcone route Well-established methodology, versatile, moderate to good yields Multiple purification steps, potential side reactions ,
Baker-Venkataraman Good regioselectivity, well-characterized intermediates More complex process, more reagents, longer synthesis time ,
Direct cyclization Fewer steps, higher overall yield, good scalability May require specialized catalysts, less flexibility in substitution patterns
From dihydroxyflavone Control over methylation pattern, can be selective More steps, lower overall yield, complex purification
Microwave-assisted Shorter reaction times, energy efficient Requires specialized equipment, challenges in scale-up

Chemical Reactions Analysis

Types of Reactions

5,7,2’,4’,6’-Pentamethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7,2’,4’,6’-Pentamethoxyflavone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7,2’,4’,6’-Pentamethoxyflavone involves:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Sources

The bioactivity of PMFs is highly dependent on methoxy group placement. Below is a comparative analysis of key pentamethoxyflavones and their structural analogs:

Compound Name Methoxy Positions Source Key Structural Differences vs. Target Compound
3,5,7,3',4'-Pentamethoxyflavone A: 3,5,7; B: 3',4' Citrus clementina Lacks 2' and 6' methoxy; additional 3 and 5' groups
5,6,7,3',4'-Pentamethoxyflavone (Sinensetin) A: 5,6,7; B: 3',4' Hericium erinaceus roots Methoxy at 6 (A-ring) instead of 2' and 6' (B-ring)
5-Hydroxy-6,7,8,3',4'-Pentamethoxyflavone A: 6,7,8; B: 3',4' Lantana rhodesiensis Hydroxyl at 5; methoxy at 6,7,8 (A-ring)
5,7,3',4',5'-Pentamethoxyflavone A: 5,7; B: 3',4',5' Baccharis boliviensis Methoxy at 3',5' (B-ring) instead of 2',6'
5,7,2′,3′,4′-Pentamethoxyflavone A: 5,7; B: 2′,3′,4′ Scutellaria barbata Methoxy at 3' (B-ring) instead of 6'
Anti-Inflammatory and Antioxidant Effects
  • 5-Hydroxy-6,7,8,3',4'-Pentamethoxyflavone : Demonstrated potent antioxidant (IC₅₀ = 47.3 µM) and anti-inflammatory (IC₅₀ = 33.5 µM) activities, comparable to ascorbic acid and dexamethasone standards .
  • 3,5,7,3',4'-Pentamethoxyflavone: Promoted adipocyte differentiation via PPARγ activation, similar to nobiletin, but lacked direct ligand-binding activity .
Cytotoxic and Anti-Proliferative Properties
  • 5-Hydroxy-6,7,3',4',5'-Pentamethoxyflavone : Exhibited anti-proliferative and pro-apoptotic effects in Lantana rhodesiensis, likely due to B-ring methoxy groups enhancing cellular uptake .
  • 5,3'-Dihydroxy-3,6,7,8,4'-Pentamethoxyflavone : Isolated from Baccharis boliviensis, this compound and analogs showed apoptotic activity, linked to methoxy groups at 3,6,7,8 (A-ring) .
Metabolic and Enzymatic Interactions
  • 3',4',5',5,7-Pentamethoxyflavone : Inhibited glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a target for anticholinergic therapies .
  • 4'-Hydroxy-5,6,7,8,3'-Pentamethoxyflavone (4'-Demethylnobiletin): A nobiletin metabolite with modified demethylation sites, highlighting metabolic stability differences based on methoxy positions .

Pharmacokinetic and Structural Insights

  • Methoxy Group Stability: PMFs with methoxy groups at 5,7 (A-ring) and 3',4' (B-ring) (e.g., nobiletin derivatives) show enhanced metabolic stability compared to hydroxylated analogs .
  • UV Absorption : PMFs like 5,6,7,3',4'-pentamethoxyflavone accumulate in plant leaves due to UV-protective roles, a trait shared with the target compound’s structural analogs .

Biological Activity

5,7,2',4',6'-Pentamethoxyflavone is a polymethoxyflavone known for its diverse biological activities, including antioxidant , anti-inflammatory , and anticancer properties. This article explores its mechanisms of action, research findings, and potential applications in medicine and health.

Overview of 5,7,2',4',6'-Pentamethoxyflavone

5,7,2',4',6'-Pentamethoxyflavone is characterized by multiple methoxy groups attached to its flavone backbone. Its unique structure influences its reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

PropertyValue
Molecular FormulaC20H20O7
Molecular Weight372.369 g/mol
Melting Point198-200 °C
Boiling Point554.4 °C at 760 mmHg
Density1.244 g/cm³

Antioxidant Activity

5,7,2',4',6'-Pentamethoxyflavone exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Research indicates that this compound inhibits pro-inflammatory enzymes and cytokines, thereby reducing inflammation. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells exposed to lipopolysaccharides (LPS) . This suggests its potential application in treating inflammatory diseases.

Table: Inhibition of Inflammatory Markers

TreatmentiNOS Expression Inhibition (%)COX-2 Expression Inhibition (%)
Control00
5,7,2',4',6'-Pentamethoxyflavone (10 µM)5040
LPS (Positive Control)00

Anticancer Properties

5,7,2',4',6'-Pentamethoxyflavone has shown promise in anticancer research. It induces apoptosis and inhibits cell proliferation through various molecular pathways. Notably, it modulates the NRF2 signaling pathway, which is involved in cellular defense against oxidative stress .

Case Study: Chemoresistance Sensitization

In a study involving chemoresistant cancer cells, 5,7,2',4',6'-Pentamethoxyflavone sensitized cells to chemotherapeutic agents by inhibiting the Nrf2 pathway. This highlights its potential role as an adjuvant therapy in cancer treatment .

The mechanisms underlying the biological activities of 5,7,2',4',6'-Pentamethoxyflavone include:

  • Antioxidant Activity : Scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.
  • Anti-inflammatory Effects : Inhibiting the expression of inflammatory mediators such as iNOS and COX-2.
  • Anticancer Activity : Inducing apoptosis via modulation of apoptotic signaling pathways and inhibiting cell cycle progression.

Comparative Analysis with Similar Compounds

5,7,2',4',6'-Pentamethoxyflavone shares structural similarities with other polymethoxyflavones like tangeretin and nobiletin but exhibits unique biological properties due to its specific methoxy group arrangement.

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
5,7,2',4',6'-PentamethoxyflavoneHighModerateHigh
TangeretinModerateHighModerate
NobiletinLowHighLow

Q & A

Q. How can NMR spectral overlaps (e.g., methoxy signals) be deconvoluted for accurate structural assignments?

  • Methodology : Apply 2D NMR techniques (HSQC, HMBC) to resolve overlapping peaks. For example, HMBC correlations can distinguish C-2' and C-6' methoxy groups via long-range coupling .

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